Elacestrant dihydrochloride is a novel compound primarily developed for the treatment of hormone receptor-positive breast cancer. It functions as an estrogen receptor antagonist and is designed to selectively bind to estrogen receptor alpha, inhibiting the proliferation of cancer cells that rely on estrogen signaling. This compound has garnered attention due to its efficacy in patients with advanced breast cancer, particularly those with mutations in the estrogen receptor gene.
Source: Elacestrant dihydrochloride was synthesized as part of ongoing research into targeted therapies for breast cancer, with its first approval granted in January 2023 for postmenopausal women and adult men with estrogen receptor-positive, human epidermal growth factor receptor 2-negative breast cancer .
Classification: Elacestrant dihydrochloride is classified as a non-steroidal selective estrogen receptor modulator. It falls within the category of antineoplastic agents, specifically targeting hormone-dependent tumors .
The synthesis of elacestrant dihydrochloride involves several well-defined steps utilizing specific starting materials. The synthesis can be summarized as follows:
Elacestrant dihydrochloride has a complex molecular structure characterized by its selective binding properties.
The chemical reactions involved in the synthesis of elacestrant dihydrochloride are crucial for producing the desired pharmacological properties.
Elacestrant dihydrochloride operates through a well-defined mechanism:
Understanding the physical and chemical properties of elacestrant dihydrochloride is essential for its formulation and application.
Elacestrant dihydrochloride has significant applications in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3